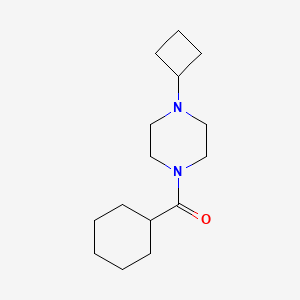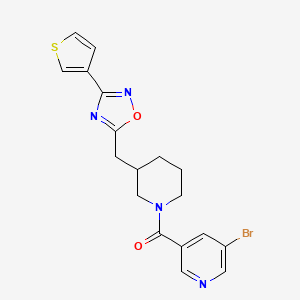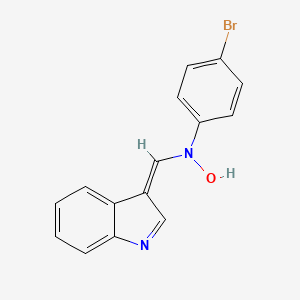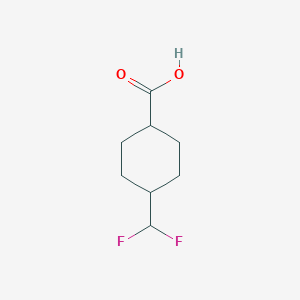![molecular formula C7H9BrO2 B2948555 (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2044706-36-5](/img/structure/B2948555.png)
(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research.
Mechanism of Action
The mechanism of action of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood. However, studies have shown that it can act as a potent inhibitor of various enzymes, including histone deacetylases and carbonic anhydrases. It has also been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and limited availability.
Future Directions
There are various future directions for the research on (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid. These include the development of more efficient synthesis methods, the identification of new targets for its use in drug development, and the exploration of its potential in material science. Additionally, more studies are needed to fully understand its mechanism of action and its potential in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its high potency, selectivity, and low toxicity make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and its potential in the treatment of various diseases.
Synthesis Methods
The synthesis of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of 1,5-cyclooctadiene with bromine and hydrobromic acid. The product is then subjected to a reaction with sodium hydroxide, followed by acidification to obtain the final product.
Scientific Research Applications
(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid has shown potential in various fields of research, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In organic chemistry, it has been used as a building block for the synthesis of various complex molecules. In material science, it has been used as a precursor for the synthesis of various functional materials.
properties
IUPAC Name |
(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-5-4-2-1-3-7(4,5)6(9)10/h4-5H,1-3H2,(H,9,10)/t4-,5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBNGOPENCBPI-KZLJYQGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@]2(C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)

![6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2948475.png)
![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)
![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![2-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2948480.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2948484.png)

![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)

